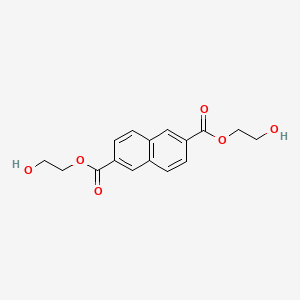

2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester

概要

説明

2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester is an organic compound derived from 2,6-naphthalenedicarboxylic acid. This compound is known for its applications in the production of high-performance polyesters and other polymeric materials. It is a colorless solid that is used in various industrial and research applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester typically involves the esterification of 2,6-naphthalenedicarboxylic acid with ethylene glycol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing and efficient heat transfer. The product is then purified through distillation or recrystallization to obtain the desired purity.

化学反応の分析

Types of Reactions:

Esterification: The primary reaction for the synthesis of this compound.

Hydrolysis: The ester bonds can be hydrolyzed back to 2,6-naphthalenedicarboxylic acid and ethylene glycol under acidic or basic conditions.

Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Esterification: Ethylene glycol, sulfuric acid or p-toluenesulfonic acid, heat (150-200°C).

Hydrolysis: Water, acid or base (e.g., hydrochloric acid or sodium hydroxide), heat.

Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide), heat.

Major Products Formed:

Hydrolysis: 2,6-Naphthalenedicarboxylic acid and ethylene glycol.

Transesterification: Various esters depending on the alcohol used.

科学的研究の応用

2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polyesters such as polyethylene naphthalate, which is known for its excellent mechanical and thermal properties.

Material Science: The compound is utilized in the development of metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis.

Biomedical Research: MOFs derived from this compound are explored as drug carriers due to their porous structure and ability to encapsulate therapeutic agents.

作用機序

The mechanism of action of 2,6-naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester primarily involves its role as a building block in polymer synthesis. The ester groups facilitate the formation of long polymer chains through polycondensation reactions. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form porous structures, which can interact with various molecules for storage or catalytic purposes .

類似化合物との比較

Dimethyl 2,6-naphthalenedicarboxylate: Another ester derivative of 2,6-naphthalenedicarboxylic acid used in polymer synthesis.

Terephthalic acid, bis(2-hydroxyethyl) ester: A similar compound used in the production of polyethylene terephthalate (PET), a widely used polyester.

Uniqueness: 2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester is unique due to its naphthalene backbone, which imparts superior thermal and mechanical properties to the resulting polymers compared to those derived from terephthalic acid. This makes it particularly valuable in applications requiring high-performance materials .

生物活性

2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester (commonly referred to as bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate), is an organic compound with notable potential in various biological applications. Its structure consists of a naphthalene core with two carboxylate groups and two hydroxyethyl substituents, which contribute to its solubility and reactivity. This article delves into the biological activities associated with this compound, highlighting its antimicrobial and antitumor properties, as well as its synthesis and applications in medicinal chemistry.

Structure and Composition

- Chemical Formula : C₁₆H₁₆O₆

- Molecular Weight : 288.30 g/mol

- CAS Number : 11109472

The compound features two hydroxyethyl groups that enhance its solubility in biological systems, making it a candidate for various pharmaceutical formulations.

Synthesis

The synthesis of bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate can be achieved through esterification reactions involving 2,6-naphthalenedicarboxylic acid and 2-hydroxyethyl alcohol under acidic conditions. This method has been documented in patent literature and various chemical databases .

Antimicrobial Properties

Research indicates that bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate exhibits significant antimicrobial activity against a range of pathogenic bacteria. In vitro studies have demonstrated its effectiveness against:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these pathogens typically range from 5 to 20 µg/mL, suggesting potent antibacterial properties .

Antitumor Activity

In addition to its antimicrobial effects, bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate has shown promise as an antitumor agent. Studies have reported cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines range from 10 to 30 µg/mL, indicating a moderate level of efficacy in inhibiting tumor cell proliferation .

The biological activity of bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate is believed to be mediated through multiple mechanisms:

- Disruption of Cell Membranes : The compound interacts with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of DNA Synthesis : It may interfere with nucleic acid synthesis in cancer cells, thereby impeding their growth and division.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate against clinical isolates of Staphylococcus aureus. The results showed that the compound had a significant effect on bacterial growth at MIC values as low as 5 µg/mL. The study concluded that this compound could serve as a lead structure for developing new antibacterial agents .

Study 2: Antitumor Activity Assessment

Another investigation focused on the antitumor properties of bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate using MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 25 µg/mL after 48 hours of treatment. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity (IC50 µg/mL) |

|---|---|---|

| Bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate | 5 - 20 | 10 - 30 |

| Compound A (e.g., similar ester derivative) | 10 - 30 | 15 - 40 |

| Compound B (e.g., simple carboxylic acid) | >50 | >50 |

This table highlights the comparative efficacy of bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate relative to other compounds with similar structures.

特性

IUPAC Name |

bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c17-5-7-21-15(19)13-3-1-11-9-14(4-2-12(11)10-13)16(20)22-8-6-18/h1-4,9-10,17-18H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVIIFXLIXAPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)OCCO)C=C1C(=O)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455564 | |

| Record name | 2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22374-96-5 | |

| Record name | 2,6-Naphthalenedicarboxylic acid, 2,6-bis(2-hydroxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22374-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。